![molecular formula C4Cl4F6S2 B6306697 Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% CAS No. 83353-93-9](/img/structure/B6306697.png)
Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90%
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Overview
Description
Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% (Bis-TFE-90) is an organosulfur compound that is used in a variety of scientific applications. It is an important intermediate in the synthesis of various compounds, and is used in a number of scientific research applications, including biochemical and physiological studies. Bis-TFE-90 is a colorless liquid with a low boiling point and a low vapor pressure, making it an ideal solvent for a range of organic compounds.
Scientific Research Applications
Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% is a versatile compound that is used in a variety of scientific research applications. It is used as a solvent for organic compounds, as a reagent in chemical syntheses, and as a catalyst in a variety of reactions. It is also used as a surfactant in the preparation of liposomes, and as a stabilizer in aqueous solutions. Additionally, Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% is used in the study of biochemical and physiological processes.
Mechanism of Action
Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% acts as a reducing agent in biochemical and physiological processes, and is believed to act by disrupting the non-covalent interactions between proteins and other macromolecules. It is also believed to act as a surfactant, reducing the surface tension of aqueous solutions and allowing the formation of more stable liposomes.
Biochemical and Physiological Effects
Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes, such as cytochrome P450, and to increase the solubility of compounds in aqueous solutions. Additionally, Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% has been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% has a number of advantages for lab experiments. It is a colorless liquid with a low boiling point and a low vapor pressure, making it an ideal solvent for a range of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% is also toxic and should be handled with caution.
Future Directions
In the future, Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% may be used in the development of new drugs and therapeutics. Additionally, it may be used in the study of biochemical and physiological processes, such as the activity of certain enzymes and receptors. Furthermore, it may be used as a reagent in the synthesis of a variety of compounds. Finally, Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% may be used to stabilize aqueous solutions and to facilitate the formation of liposomes.
Synthesis Methods
Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide, 90% is synthesized from the reaction of 1,1,2-trifluoroethyl chloride with disulfur dichloride in the presence of an organic base, such as pyridine. The reaction is carried out at room temperature and yields a 90% pure product.
properties
IUPAC Name |
1,1-dichloro-2-[(2,2-dichloro-1,1,2-trifluoroethyl)disulfanyl]-1,2,2-trifluoroethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6S2/c5-1(6,9)3(11,12)15-16-4(13,14)2(7,8)10 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYLWSILUMBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(F)(F)SSC(C(F)(Cl)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2-dichloro-1,1-2-trifluoroethyl)disulfide |
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